molecular formula C8H12O2 B065688 1-[3-(3-Butenyl)oxiranyl]ethanone CAS No. 189170-22-7

1-[3-(3-Butenyl)oxiranyl]ethanone

Cat. No. B065688
CAS RN: 189170-22-7
M. Wt: 140.18 g/mol
InChI Key: HZICUOYGJFWSRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3-Butenyl)oxiranyl]ethanone, also known as crotyloxirane, is a chemical compound that belongs to the family of oxiranes. It is a colorless liquid that is used in various scientific research applications due to its unique properties. Crotyloxirane is synthesized by a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well studied.

Mechanism of Action

Crotyloxirane is an electrophilic compound that reacts with nucleophiles, such as amino acids and proteins. It forms covalent adducts with these molecules, which can lead to their inactivation or modification. Crotyloxirane is known to react with cysteine residues in proteins, which can affect their function. The mechanism of action of 1-[3-(3-Butenyl)oxiranyl]ethanonee is well studied, and it is used as a tool for studying protein modification and inactivation.
Biochemical and Physiological Effects:
Crotyloxirane has been shown to have various biochemical and physiological effects. It is known to cause DNA damage and inhibit DNA repair mechanisms. Crotyloxirane is also known to induce oxidative stress and inflammation. It has been shown to affect the function of various enzymes, such as glutathione S-transferase and cytochrome P450. Crotyloxirane has been studied for its potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Crotyloxirane has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Its mechanism of action is well studied, and it can be used as a tool for studying protein modification and inactivation. However, 1-[3-(3-Butenyl)oxiranyl]ethanonee has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. Its reactivity with nucleophiles can make it difficult to study its effects on specific proteins or enzymes.

Future Directions

There are several future directions for research on 1-[3-(3-Butenyl)oxiranyl]ethanonee. One direction is to study its potential use as an anticancer agent. Crotyloxirane has been shown to induce apoptosis in cancer cells, and further studies can be done to determine its efficacy and safety as a cancer treatment. Another direction is to study its effects on specific proteins or enzymes. New techniques, such as proteomics and metabolomics, can be used to identify the proteins and enzymes that are affected by 1-[3-(3-Butenyl)oxiranyl]ethanonee. Finally, 1-[3-(3-Butenyl)oxiranyl]ethanonee can be used as a building block for the synthesis of new compounds with potential biological activity. New analogs of 1-[3-(3-Butenyl)oxiranyl]ethanonee can be synthesized and tested for their biological activity.

Synthesis Methods

Crotyloxirane is synthesized by the reaction of crotyl alcohol with sodium hydroxide and hydrogen peroxide. The reaction takes place in a solvent, such as water or methanol, at room temperature. The yield of this reaction is high, and the purity of the product can be increased by fractional distillation.

Scientific Research Applications

Crotyloxirane is used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It is used as a starting material for the synthesis of various compounds, such as crotylamine and crotylthiol. Crotyloxirane is also used as a building block for the synthesis of natural products, such as crotylphenol and crotylchalcone.

properties

CAS RN

189170-22-7

Product Name

1-[3-(3-Butenyl)oxiranyl]ethanone

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

1-(3-but-3-enyloxiran-2-yl)ethanone

InChI

InChI=1S/C8H12O2/c1-3-4-5-7-8(10-7)6(2)9/h3,7-8H,1,4-5H2,2H3

InChI Key

HZICUOYGJFWSRG-UHFFFAOYSA-N

SMILES

CC(=O)C1C(O1)CCC=C

Canonical SMILES

CC(=O)C1C(O1)CCC=C

synonyms

Ethanone, 1-[3-(3-butenyl)oxiranyl]- (9CI)

Origin of Product

United States

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